molecular formula C12H13N5O3S B15105208 methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate

methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate

Cat. No.: B15105208
M. Wt: 307.33 g/mol
InChI Key: WMDAWLZRBUQIRF-UHFFFAOYSA-N
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Description

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a complex organic compound that features a tetrazole ring, a cyclopentathiophene moiety, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a involving an azide and an alkyne.

    Cyclopentathiophene Synthesis: The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions.

    Coupling Reactions: The tetrazole and cyclopentathiophene units are then coupled under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the glycinate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The tetrazole and thiophene rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the tetrazole or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic certain biological molecules, allowing the compound to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is unique due to the combination of the tetrazole and cyclopentathiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

methyl 2-[[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]acetate

InChI

InChI=1S/C12H13N5O3S/c1-20-9(18)5-13-11(19)10-7-3-2-4-8(7)21-12(10)17-6-14-15-16-17/h6H,2-5H2,1H3,(H,13,19)

InChI Key

WMDAWLZRBUQIRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

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